molecular formula C6H14O6S2 B1615844 1,4-Butanedisulfonic acid, dimethyl ester CAS No. 4239-21-8

1,4-Butanedisulfonic acid, dimethyl ester

Cat. No. B1615844
CAS RN: 4239-21-8
M. Wt: 246.3 g/mol
InChI Key: TTXMTFUPSPPMTK-UHFFFAOYSA-N
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Description

1,4-Butanedisulfonic acid, dimethyl ester is a chemical compound . It is also known as Butane-1,4-disulfonic acid . The molecular formula is C4H10O6S2 .


Chemical Reactions Analysis

Esters, including 1,4-Butanedisulfonic acid, dimethyl ester, typically undergo reactions such as hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base .

Mechanism of Action

The mechanism of action for esters involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group . This is a general mechanism and may not apply specifically to 1,4-Butanedisulfonic acid, dimethyl ester.

Safety and Hazards

Safety data for 1,4-Butanedisulfonic acid indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

dimethyl butane-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-11-13(7,8)5-3-4-6-14(9,10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMTFUPSPPMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CCCCS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282404
Record name 1,4-Butanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanedisulfonic acid, dimethyl ester

CAS RN

4239-21-8
Record name 1, dimethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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